molecular formula C16H11ClN4O2S B6550625 7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1040654-54-3

7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6550625
CAS No.: 1040654-54-3
M. Wt: 358.8 g/mol
InChI Key: UHLONEDGXFFYLW-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole , which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The nature of substituent on the phenyl ring of 1,3,4-thiadiazoles is important for their activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been synthesized using various approaches . These compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as thymidylate synthase . Thymidylate synthase is a crucial enzyme involved in DNA synthesis and repair, making it a common target for anticancer drugs .

Mode of Action

Based on the docking studies of similar compounds, it is suggested that these compounds may bind well in the active site of their target enzymes, such as thymidylate synthase . This binding could potentially inhibit the activity of the enzyme, leading to disruption in DNA synthesis and repair, and ultimately cell death .

Biochemical Pathways

Given its potential interaction with thymidylate synthase, it can be inferred that the compound may affect the dna synthesis and repair pathways . The inhibition of these pathways could lead to the disruption of cell proliferation, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been reported to show good drug-like properties in adme studies . These properties are crucial for determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may lead to the disruption of dna synthesis and repair, potentially causing cell death . This could result in the inhibition of cell proliferation, particularly in cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound

Advantages and Limitations for Lab Experiments

The advantages of using 7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one for lab experiments include its ability to inhibit various enzymes and its ability to bind to proteins. Additionally, it has been found to have a cytotoxic effect on various cancer cell lines, making it useful for studying cancer. However, there are also some limitations to using this compound for lab experiments. This compound is a synthetic compound, so it may not be as effective as naturally occurring compounds. Additionally, the mechanism of action of this compound is not fully understood, so further research is needed to fully understand its effects.

Future Directions

There are numerous potential future directions for research on 7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to study its potential use as an anti-cancer drug. Additionally, further research could be done to study its potential use as a treatment for other diseases and disorders. Finally, further research could be done to study its potential use as an inhibitor of various enzymes involved in carbohydrate metabolism.

Synthesis Methods

7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be synthesized through a method involving a series of reactions. The method begins with the reaction of 4-methoxyphenylhydrazine with 2-chloro-3-nitrobenzoic acid to form 4-methoxy-2-chloro-3-nitrophenylhydrazine. This product is then reacted with thiosemicarbazide to form the desired 4-methoxy-2-chloro-3-nitro-5-(thiosemicarbazide)phenylhydrazine. This product is then reacted with 1,3,4-thiadiazole-2-thione to form the final product, this compound.

Scientific Research Applications

7-chloro-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been studied for its potential use as an inhibitor of various enzymes and its ability to bind to proteins. It has been used in studies of the enzyme β-glucosidase, which is involved in the metabolism of carbohydrates. This compound has also been studied as a potential inhibitor of the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen. Additionally, this compound has been studied for its potential use as an anti-cancer drug. It has been found to have a cytotoxic effect on various cancer cell lines, including breast, colon, and lung cancer cells.

Properties

IUPAC Name

7-chloro-2-(4-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S/c1-23-11-5-3-10(4-6-11)18-15-20-21-14(22)12-8-9(17)2-7-13(12)19-16(21)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLONEDGXFFYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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